molecular formula C13H20Si B12584131 Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane CAS No. 648433-50-5

Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane

Cat. No.: B12584131
CAS No.: 648433-50-5
M. Wt: 204.38 g/mol
InChI Key: SMKUTYHVJPBUTM-GFCCVEGCSA-N
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Description

Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane is an organosilicon compound with a unique structure that includes a phenyl group, a dimethylsilyl group, and a pent-3-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(2R)-pent-3-en-2-yl]phenylsilane typically involves the hydrosilylation of alkenes. One common method is the reaction of phenylsilane with an appropriate alkene in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl[(2R)-pent-3-en-2-yl]phenylsilane in chemical reactions often involves the activation of the silicon-hydrogen bond. This activation can facilitate the addition of silicon to unsaturated carbon-carbon bonds, leading to the formation of new silicon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane is unique due to the presence of the pent-3-en-2-yl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific applications in organic synthesis and materials science that are not possible with simpler organosilicon compounds .

Properties

CAS No.

648433-50-5

Molecular Formula

C13H20Si

Molecular Weight

204.38 g/mol

IUPAC Name

dimethyl-[(2R)-pent-3-en-2-yl]-phenylsilane

InChI

InChI=1S/C13H20Si/c1-5-9-12(2)14(3,4)13-10-7-6-8-11-13/h5-12H,1-4H3/t12-/m1/s1

InChI Key

SMKUTYHVJPBUTM-GFCCVEGCSA-N

Isomeric SMILES

CC=C[C@@H](C)[Si](C)(C)C1=CC=CC=C1

Canonical SMILES

CC=CC(C)[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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